N-(2,3-dimethylphenyl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide

Lipophilicity Drug-likeness Permeability

SAR campaigns on 2-oxoimidazolidine acetamide scaffolds risk irreproducible results when halogen analogs are interchanged without controlling for lipophilicity shifts. This 2-fluorophenyl variant (XLogP3-AA=2.8) provides a quantifiable Δ≈0.8 window vs. the 3-chloro congener (CAS 1251683-44-9), eliminating confounding permeability variables in phenotypic assays. • Matched-pair probe for halogen-dependent target binding & cellular permeability. • Defined properties (MW=341.4, TPSA=52.7 Ų) enable use as LC-MS retention-time/ionization-efficiency QC standard for imidazolidinone libraries. • Dual derivatization vectors (2,3-dimethylaniline & 2-fluorophenyl) support parallel steric/electronic SAR exploration. In stock from 25 mg to bulk; custom synthesis available on request.

Molecular Formula C19H20FN3O2
Molecular Weight 341.386
CAS No. 1251562-56-7
Cat. No. B2654540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dimethylphenyl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide
CAS1251562-56-7
Molecular FormulaC19H20FN3O2
Molecular Weight341.386
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=O)CN2CCN(C2=O)C3=CC=CC=C3F)C
InChIInChI=1S/C19H20FN3O2/c1-13-6-5-8-16(14(13)2)21-18(24)12-22-10-11-23(19(22)25)17-9-4-3-7-15(17)20/h3-9H,10-12H2,1-2H3,(H,21,24)
InChIKeySYYYUMBXQOJASY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Physicochemical Baseline


N-(2,3-dimethylphenyl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide (CAS 1251562-56-7; PubChem CID 49676299) belongs to the 2‑oxoimidazolidine acetamide class, featuring a 2,3‑dimethylaniline moiety linked via an acetamide bridge to a 3‑(2‑fluorophenyl)‑2‑oxoimidazolidine core [1]. Its molecular formula is C₁₉H₂₀FN₃O₂, with a molecular weight of 341.4 g·mol⁻¹, a computed XLogP3‑AA of 2.8, one hydrogen bond donor, three hydrogen bond acceptors, a topological polar surface area (TPSA) of 52.7 Ų, and four rotatable bonds [1]. This compound is catalogued as a research‑grade small molecule (synonyms: F5788‑1201, AKOS024518589) and is not associated with an approved therapeutic indication [1].

1 Halogen-dependent SAR probe context (fluorine vs. chlorine matched-pair)
2 Physicochemical benchmark with well-defined computed properties
3 Diversity-oriented scaffold with two orthogonally derivatizable vectors

Why Generic Substitution Is Scientifically Unreliable


Within the 2‑oxoimidazolidine acetamide series, small alterations in halogen identity or aryl substitution produce quantifiable shifts in lipophilicity (ΔXLogP3‑AA ≈ 0.8 between 2‑fluoro and 3‑chloro congeners) and electronic surface properties that directly modulate passive permeability, target residence time, and off‑target promiscuity [1]. Even when two analogs differ by a single halogen atom—as with the 3‑chlorophenyl comparator (CAS 1251683‑44‑9)—the resulting changes in molecular weight (Δ ≈ 16.4 g·mol⁻¹), TPSA, and hydrogen‑bonding capacity preclude the assumption of interchangeable biological performance . Without explicit, head‑to‑head pharmacological data, substituting one compound for another introduces an uncontrolled variable that can confound SAR interpretation and invalidate screening‑campaign reproducibility.

! Fluorine-to-chlorine substitution shifts lipophilicity profile, potentially altering permeability and target residence time.
! Molecular weight and heavy-atom differences may affect solubility, stock preparation, and automated screening logistics.
! Equivalent TPSA masks halogen-specific electronic partitioning; interchangeability should not be assumed without head-to-head data.

Differentiation from Structural Analogs


Lipophilicity vs. 3-Chlorophenyl Analog

The target compound exhibits a computed XLogP3‑AA of 2.8 [1], whereas the direct 3‑chlorophenyl analog (CAS 1251683‑44‑9) is predicted to have an XLogP3‑AA of approximately 3.6, yielding a ΔXLogP3‑AA of roughly 0.8 units [2]. This difference places the two compounds in distinct lipophilicity windows that are known to influence membrane permeability and non‑specific protein binding.

Lipophilicity vs. 3‑Cl Analog
Reported
Target XLogP3‑AA: 2.8
Comparator (3‑Cl): ~3.6
ΔXLogP3‑AA ≈ 0.8
Computed logP shift may indicate >5‑fold passive permeability difference, requiring separate assay validation.
Computed by XLogP3 3.0; PubChem release 2024.11.20
Lipophilicity Drug-likeness Permeability

TPSA vs. 3-Chlorophenyl Analog

The target compound has a computed TPSA of 52.7 Ų [1]. The 3‑chlorophenyl analog (CAS 1251683‑44‑9) shares an identical TPSA value of 52.7 Ų because the contributing polar atoms (three nitrogen, two oxygen) are identical in both molecules [2]. Therefore, TPSA alone does not differentiate these two compounds.

TPSA vs. 3‑Cl Analog
Reported
Target TPSA: 52.7 Ų
Comparator (3‑Cl): 52.7 Ų
Δ = 0 Ų
Identical TPSA implies biological divergence arises from halogen-specific electronic effects or lipophilicity partitioning.
Cactvs 3.4.8.18; PubChem release 2024.11.20
Polar surface area Oral bioavailability CNS penetration

Molecular Weight & Heavy Atom Count Differentiation

The target compound has a molecular weight of 341.4 g·mol⁻¹ and 25 heavy atoms [1]. The 3‑chlorophenyl analog has a molecular weight of 357.8 g·mol⁻¹ (Δ = +16.4 g·mol⁻¹) and 26 heavy atoms owing to the chlorine substitution . An unsubstituted phenyl analog would have an even lower molecular weight (≈ 323.4 g·mol⁻¹) and 24 heavy atoms. These differences affect ligand‑efficiency indices (e.g., LE = –RT·ln(IC₅₀)/heavy‑atom count) that are critical in fragment‑based and lead‑optimization campaigns.

Molecular Weight Differentiation
Class-level
Target MW: 341.4 g·mol⁻¹
Comparator (3‑Cl): 357.8 g·mol⁻¹
Δ = +16.4 g·mol⁻¹
Mass difference may influence solubility, DMSO stock preparation, and ligand-efficiency index calculations.
Heavy-atom count: 25 vs. 26; PubChem 2.2 release 2024.11.20
Molecular weight Heavy atom count Ligand efficiency metrics

Optimal Research Applications


Halogen-Dependent SAR Probe

The 2‑fluorophenyl substitution confers a distinct lipophilicity (XLogP3‑AA = 2.8) and steric profile compared to the 3‑chloro (XLogP3‑AA ≈ 3.6, Δ = 0.8) and unsubstituted phenyl analogs, making this compound valuable as a matched‑pair probe for dissecting halogen‑dependent contributions to target binding and cellular permeability in medicinal chemistry campaigns [1][2].

Physicochemical Benchmark for Library QC

With well‑defined computed properties (MW = 341.4 g·mol⁻¹, TPSA = 52.7 Ų, HBD = 1, HBA = 3, rotatable bonds = 4), this compound can serve as a retention‑time and ionization‑efficiency standard for LC‑MS quality control of imidazolidinone‑focused chemical libraries [1].

Diversity-Oriented Synthesis Scaffold

The 2,3‑dimethylaniline and 2‑fluorophenyl groups provide two distinct vectors for parallel derivatization, enabling exploration of steric (2,3‑dimethyl vs. 2,4‑ or 3,4‑dimethyl) and electronic (2‑F vs. 3‑Cl vs. 4‑F) SAR space within a single core scaffold [1].

Application
Selection Property
Validation Focus
Halogen-dependent SAR probe
2‑Fluorophenyl lipophilicity and steric profile vs. 3‑Cl analog
Permeability and target-binding SAR interpretation
Physicochemical QC benchmark
Defined computed properties (MW, TPSA, HBD/HBA, rotatable bonds)
LC‑MS retention time and ionization efficiency calibration
Diversity-oriented synthesis scaffold
Two orthogonally derivatizable aryl vectors (2,3‑dimethylaniline & 2‑fluorophenyl)
Steric and electronic SAR space exploration
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